2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate
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Overview
Description
“2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate” is a chemical compound with the CAS Number: 914353-87-0 . It has a molecular weight of 232.24 . The IUPAC name for this compound is (5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.24 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Anti-Tumor Potential
Compounds related to "2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate" have been synthesized and evaluated for their anti-tumor activities. For instance, a study by Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines. These compounds' structure-activity relationship highlights the importance of the thiophene and pyrazole moieties for their biological activity.
Antimicrobial Activities
Research has also delved into the antimicrobial potential of thiophene and pyrazole-based compounds. Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives with antimicrobial activities. These compounds were tested against various bacterial and fungal strains, providing insights into their potential as antimicrobial agents.
Corrosion Inhibition
In the field of industrial chemistry, pyrazole derivatives have been identified as effective corrosion inhibitors. Dohare et al. (2017) explored pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, crucial for the industrial pickling process. These compounds showed a high efficiency in corrosion inhibition, demonstrating their utility in extending the lifespan of metal infrastructure.
Chemosensors
The development of chemosensors using pyrazole-based compounds has gained attention for the detection of metal ions. Aysha et al. (2021) synthesized a colorimetric chemosensor based on a hybrid hydrazo/azo dye system incorporating pyrazole moieties, which could selectively detect metal ions such as Cu2+, Zn2+, and Co2+. Such chemosensors have applications in environmental monitoring and industrial processes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can form complexes with metal ions, which may influence their interaction with biological targets .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been known to inhibit certain enzymes, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be influenced by the pH of the environment . Additionally, temperature can affect the compound’s stability and its interaction with biological targets .
Properties
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-14(9-10-22-17(21)15-8-5-11-23-15)16(20)19(18-12)13-6-3-2-4-7-13/h2-8,11,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYBHNSWOVVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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